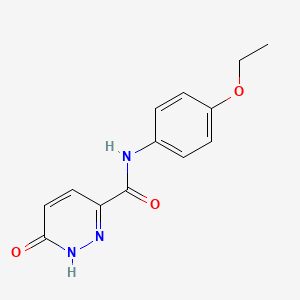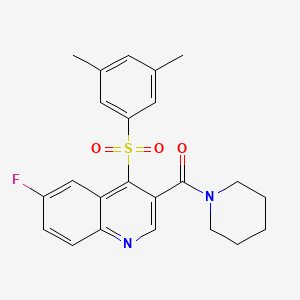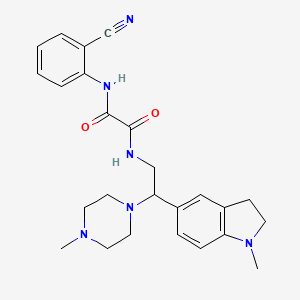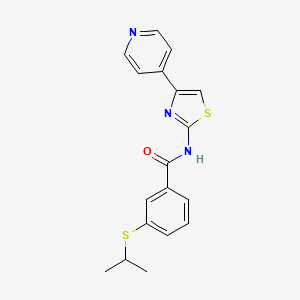![molecular formula C19H18N4O2 B2800717 2-methyl-1-{2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole CAS No. 1105237-21-5](/img/structure/B2800717.png)
2-methyl-1-{2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-1-{2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities . This particular compound features a unique structure that combines a benzimidazole core with an oxadiazole ring, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-{2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole typically involves multiple steps. One common method starts with the preparation of the benzimidazole core by condensing o-phenylenediamine with formic acid or its derivatives . The oxadiazole ring is then introduced through a cyclization reaction involving appropriate precursors such as hydrazides and carboxylic acids . The final step involves linking the phenoxymethyl group to the oxadiazole ring under specific conditions, often using a base-catalyzed reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recycling and purification steps are also integrated to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-{2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
2-methyl-1-{2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-1-{2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects . The exact pathways and targets can vary depending on the specific application, but common targets include DNA, proteins, and cellular membranes .
Comparison with Similar Compounds
Similar Compounds
2-phenylbenzimidazole: Known for its antimicrobial and anticancer properties.
5-chloro-2-(phenoxymethyl)-1H-benzimidazole: Exhibits similar biological activities but with different potency and selectivity.
6-chloro-2-(phenoxymethyl)-1H-benzimidazole: Another related compound with notable antiproliferative activity.
Uniqueness
2-methyl-1-{2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole stands out due to its unique combination of a benzimidazole core and an oxadiazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-[2-(2-methylbenzimidazol-1-yl)ethyl]-5-(phenoxymethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-14-20-16-9-5-6-10-17(16)23(14)12-11-18-21-19(25-22-18)13-24-15-7-3-2-4-8-15/h2-10H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJYNFNEOAYHGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCC3=NOC(=N3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-methoxybenzamide](/img/structure/B2800637.png)

![3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanehydrazide](/img/structure/B2800641.png)


![bis(propan-2-yl) [(phenylamino)(3,4,5-trimethoxyphenyl)methyl]phosphonate](/img/structure/B2800645.png)
![4-cyclopropyl-1-(2-methoxyethyl)-3-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidin-3-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2800646.png)
![1-{[1-(2-chlorobenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole](/img/structure/B2800647.png)
![N-phenyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2800651.png)

![2-Hydroxy-5-{[6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-2-yl]amino}benzoic acid](/img/structure/B2800654.png)
![4-Benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B2800656.png)
![(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2800657.png)
